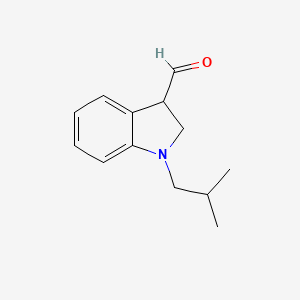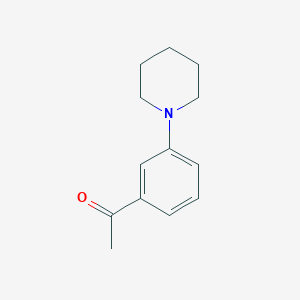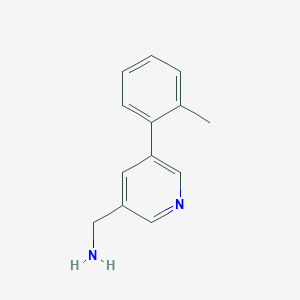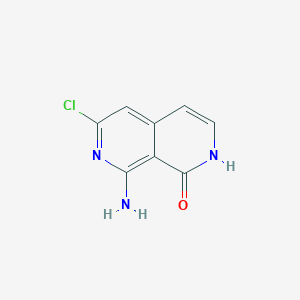
1-(1-Phenyl-1H-pyrazol-4-yl)cyclopropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Phenyl-1H-pyrazol-4-yl)cyclopropan-1-amine is an organic compound with the molecular formula C12H13N3 It features a cyclopropane ring attached to a pyrazole ring, which is further substituted with a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Phenyl-1H-pyrazol-4-yl)cyclopropan-1-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with an appropriate 1,3-dicarbonyl compound. For instance, phenylhydrazine can react with ethyl acetoacetate to form 1-phenyl-1H-pyrazole.
Cyclopropanation: The cyclopropane ring can be introduced via a cyclopropanation reaction. This can be achieved by reacting the pyrazole derivative with a suitable cyclopropanating agent, such as diazomethane or a Simmons-Smith reagent.
Amination: The final step involves the introduction of the amine group. This can be done by reacting the cyclopropane derivative with an amine source, such as ammonia or an amine derivative, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-Phenyl-1H-pyrazol-4-yl)cyclopropan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole or cyclopropane rings are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, reduction may produce alcohols or amines, and substitution may result in various substituted derivatives.
Applications De Recherche Scientifique
1-(1-Phenyl-1H-pyrazol-4-yl)cyclopropan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design. It may exhibit biological activities such as anti-inflammatory, analgesic, or anticancer properties.
Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.
Industrial Applications: It may serve as an intermediate in the synthesis of other valuable compounds, including pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(1-Phenyl-1H-pyrazol-4-yl)cyclopropan-1-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The binding of the compound to these targets can modulate their activity, leading to therapeutic effects. The exact pathways involved may include inhibition of enzyme activity, activation of receptors, or modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-1H-pyrazole: Lacks the cyclopropane and amine groups, but shares the pyrazole and phenyl moieties.
Cyclopropanamine: Contains the cyclopropane and amine groups but lacks the pyrazole and phenyl moieties.
1-(1-Methyl-1H-pyrazol-4-yl)cyclopropan-1-amine: Similar structure but with a methyl group instead of a phenyl group.
Uniqueness
1-(1-Phenyl-1H-pyrazol-4-yl)cyclopropan-1-amine is unique due to the combination of the cyclopropane ring, pyrazole ring, and phenyl group. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above. The presence of the cyclopropane ring, in particular, can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug design and other applications.
Propriétés
Formule moléculaire |
C12H13N3 |
|---|---|
Poids moléculaire |
199.25 g/mol |
Nom IUPAC |
1-(1-phenylpyrazol-4-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C12H13N3/c13-12(6-7-12)10-8-14-15(9-10)11-4-2-1-3-5-11/h1-5,8-9H,6-7,13H2 |
Clé InChI |
CGEXZQLQOMQFAT-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C2=CN(N=C2)C3=CC=CC=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(5-Methyl-6-oxo-5,7-diazaspiro[3.4]octan-8-yl)acetic acid](/img/structure/B11900513.png)





![3-Amino-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one](/img/structure/B11900546.png)



![4-(Chloromethyl)-1,2-dimethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11900583.png)
![6-Chloro-7-nitro-1H-benzo[d]imidazole](/img/structure/B11900586.png)

![6-Chloro-3-(difluoromethyl)-1H-pyrrolo[3,2-C]pyridine](/img/structure/B11900592.png)
